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Teicoplanin A2-3 -

Teicoplanin A2-3

Catalog Number: EVT-8916758
CAS Number:
Molecular Formula: C88H97Cl2N9O33
Molecular Weight: 1879.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lipoglycopeptide antibiotic from Actinoplanes teichomyceticus active against gram-positive bacteria. It consists of five major components each with a different fatty acid moiety.
Source and Classification

Teicoplanin A2-3 is classified as a glycopeptide antibiotic. It was first isolated from the fermentation broth of Actinoplanes teichomyceticus, a soil bacterium. The compound is characterized by its complex structure, which includes multiple sugar moieties and a long fatty acid chain that contribute to its antibacterial properties .

Synthesis Analysis

Methods of Synthesis

The synthesis of Teicoplanin A2-3 can be achieved through both fermentation and chemical modification techniques. The fermentation process involves using a mutant strain of Actinoplanes teichomyceticus to maximize production. Key steps include:

  1. Fermentation Process: The mutant strain is cultured in a production medium containing glucose, dextrin, peptone, and other nutrients under controlled conditions (temperature, pH, aeration) to promote growth and antibiotic synthesis .
  2. Isolation and Purification: After fermentation, the cells are removed, and Teicoplanin A2-3 is extracted using methods such as high-performance liquid chromatography (HPLC) to ensure purity and concentration .

Technical Details

The fermentation typically occurs at temperatures between 25°C and 37°C with an aeration rate adjusted to optimize oxygen availability. The synthesis begins after the growth phase when residual sugars are depleted .

Molecular Structure Analysis

Structure of Teicoplanin A2-3

Teicoplanin A2-3 has a complex molecular structure characterized by:

  • Glycopeptide Backbone: Composed of amino acids linked to sugar residues.
  • Fatty Acid Chain: This hydrophobic tail plays a crucial role in the compound's ability to penetrate bacterial membranes.

The structure can be represented as follows:

Teicoplanin A2 3 C66H81N11O28Cl\text{Teicoplanin A2 3 C}_{66}\text{H}_{81}\text{N}_{11}\text{O}_{28}\text{Cl}

Data on Molecular Properties

The molecular weight of Teicoplanin A2-3 is approximately 1,203 g/mol. The compound exhibits various stereocenters, contributing to its biological activity .

Chemical Reactions Analysis

Reactions Involving Teicoplanin A2-3

Teicoplanin A2-3 can undergo several chemical reactions, particularly modifications that enhance its antibacterial properties or alter its pharmacokinetic profiles. Some notable reactions include:

  1. Bromination: Reaction with brominating agents can yield derivatives with improved efficacy against certain bacterial strains .
  2. Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques allows for site-selective modifications, enhancing the compound's therapeutic potential .

Technical Details of Reactions

Reactions are typically carried out under controlled conditions using solvents like methanol or dimethylformamide, with monitoring via HPLC or NMR spectroscopy to assess yields and purity .

Mechanism of Action

Process of Action

Teicoplanin A2-3 exerts its antibacterial effects primarily through:

  • Inhibition of Cell Wall Synthesis: The compound binds to the D-alanyl-D-alanine terminus of cell wall precursors, preventing their incorporation into the growing bacterial cell wall.
  • Disruption of Membrane Integrity: The long fatty acid chain aids in disrupting bacterial membranes, leading to cell lysis.

Data on Mechanism

Studies indicate that Teicoplanin A2-3 demonstrates a strong affinity for binding to Gram-positive bacteria, effectively impairing their ability to form protective cell walls .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Teicoplanin A2-3 is typically a white to off-white powder.
  • Solubility: It is soluble in water and organic solvents like methanol.

Chemical Properties

  • Stability: The compound is stable under acidic conditions but may degrade under alkaline environments.
  • Melting Point: Specific melting point data varies but generally falls within the range typical for glycopeptides.

Relevant analytical techniques such as NMR and mass spectrometry are employed to characterize these properties accurately .

Applications

Scientific Uses

Teicoplanin A2-3 has several significant applications in medicine:

  1. Antibiotic Therapy: Used primarily for treating serious infections caused by resistant Gram-positive bacteria.
  2. Research Applications: Investigated for potential modifications that could enhance its antibacterial spectrum or reduce resistance development.
Biosynthesis and Genetic Regulation of Teicoplanin A2-3

Gene Cluster Architecture and Functional Annotation of Biosynthetic Pathways

The teicoplanin biosynthetic gene cluster (tcp or tei cluster) spans 73–89 kilobase pairs (kbp) within the Actinoplanes teichomyceticus chromosome. It comprises 39–49 open reading frames (ORFs), organized into operons dedicated to peptide assembly, oxidative crosslinking, glycosylation, acylation, resistance, and regulation [1] [3] [4]. Approximately 34 ORFs share homology with conserved glycopeptide antibiotic clusters (e.g., vancomycin, balhimycin), while others are teicoplanin-specific [3] [9].

Table 1: Core Functional Modules in the Teicoplanin Biosynthetic Gene Cluster

Functional CategoryGene(s)Protein Function
Nonribosomal Peptide SynthesisteiA-DMultimodular NRPS enzymes assembling the heptapeptide backbone
Amino Acid Precursor Supplytcp30–33DpgA-D enzymes synthesizing 3,5-dihydroxyphenylglycine (Dpg)
Oxidative Crosslinkingtcp18–20, 22Cytochrome P450 enzymes (OxyA, OxyB, OxyC, OxyE) forming aryl-ether and biaryl bonds
Glycosylationtcp8, 23Glycosyltransferases (tGtfA, tGtfB) attaching N-acetylglucosamine residues
Acylationtcp26Acyltransferase (Orf11*) attaching fatty acyl chains to the glucosamine moiety
Regulationtcp28, 29Pathway-specific regulators (StrR-family Tei15, LuxR-family Tei16)
Resistance/Exporttcp3–5, 16VanHAX homologs (resistance); ABC transporters (export)

The cluster’s compact architecture ensures coordinated expression of tailoring enzymes that convert the linear heptapeptide into bioactive teicoplanin A2-3. Genes tcp30–33 encode the 3,5-dihydroxyphenylglycine (Dpg) biosynthesis pathway, while tcp36–37 direct 4-hydroxyphenylglycine (Hpg) formation [4] [7] [10].

Role of Non-Ribosomal Peptide Synthetases in Heptapeptide Core Assembly

Teicoplanin A2-3’s heptapeptide core (Hpg¹–Hpg²–Dpg³–Hpg⁴–Hpg⁵–Bht⁶–Hpg⁷) is assembled by a multimodular Nonribosomal Peptide Synthetase (NRPS) complex encoded by teiA (modules 1–2), teiB (module 3), teiC (modules 4–6), and teiD (module 7). This system follows a 2/1/3/1 collinear organization, where each module activates, thioesterifies, and incorporates one specific amino acid into the growing chain [7] [8] [10].

Table 2: NRPS Module Organization and Substrate Specificity in Teicoplanin Biosynthesis

NRPS ProteinModuleAdenylation (A) Domain SpecificityKey Domains per Module
TeiAModule 14-hydroxyphenylglycine (Hpg¹)C-A-T-C*
Module 2Tyrosine (Tyr²)C-A-T-E
TeiBModule 33,5-dihydroxyphenylglycine (Dpg³)C-A-T
TeiCModule 44-hydroxyphenylglycine (Hpg⁴)C-A-T-E
Module 54-hydroxyphenylglycine (Hpg⁵)C-A-T-E
Module 6β-hydroxytyrosine (Bht⁶)C-A-T
TeiDModule 74-hydroxyphenylglycine (Hpg⁷)C-A-T-TE

C = Condensation; A = Adenylation; T = Thiolation (PCP); E = Epimerization; TE = Thioesterase

Each NRPS module includes core adenylation (A), thiolation (T), and condensation (C) domains. The A domain recognizes and activates specific amino acids via ATP-dependent adenylation, followed by covalent attachment to the T domain’s phosphopantetheine arm. Epimerization (E) domains in modules 2, 4, and 5 convert L-tyrosine/L-Hpg to D-stereoisomers, essential for peptide cyclization. The thioesterase (TE) domain in TeiD releases the linear heptapeptide, priming it for oxidative crosslinking [6] [7] [8]. MbtH-like proteins (Tcp13, Tcp17) act as essential cofactors for A domain functionality [4].

Enzymatic Mechanisms of Glycosylation and Acyl Side-Chain Modification

Teicoplanin A2-3’s distinguishing features—a disaccharide moiety (Mannose–N-acetylglucosamine) at Hpg⁴ and an N-acyl-D-glucosamine at Bht⁶—are installed by glycosyltransferases and acyltransferases:

  • Glycosyltransferases:
  • tGtfA (Tcp8): Transfers UDP-N-acetylglucosamine (UDP-GlcNAc) to the Bht⁶ hydroxyl group of the aglycone core. It functions independently of prior modifications [1] [3] [10].
  • tGtfB (Tcp23): Transfers UDP-GlcNAc to Hpg⁴ but only after glycosylation at Bht⁶ is complete. This sequential activity ensures correct disaccharide assembly [3] [9].
  • A dedicated mannosyltransferase (Tcp15) subsequently adds mannose to the GlcNAc at Hpg⁴, completing the disaccharide [4] [7].

  • Acyltransferase (Orf11/Tcp26):This enzyme catalyzes the esterification of the GlcNAc sugar at Bht⁶ with a C10:0 fatty acid (decanoic acid for teicoplanin A2-3). It utilizes acyl-CoA donors (e.g., decanoyl-CoA, octanoyl-CoA) and exhibits substrate flexibility, accepting both free UDP-aminosugars and sugar-conjugated pseudoaglycone intermediates. Heterologous expression in *Escherichia coli confirmed its capacity to attach diverse acyl chains (C8–C10), explaining the natural heterogeneity of teicoplanin factors [1] [4] [10].

The acyl side chain critically enhances teicoplanin A2-3’s membrane anchoring and potency against Gram-positive pathogens.

Regulatory Circuits Governing Teicoplanin A2-3 Production

Teicoplanin biosynthesis is governed by a hierarchical regulatory network:

  • Pathway-Specific Regulators:
  • Tei15* (Tcp28): A Streptomyces antibiotic regulatory protein (SARP) family activator. It binds promoter regions of ≥17 structural genes (e.g., NRPS, oxygenases, glycosyltransferases), directly upregulating their transcription [9] [10].
  • Tei16* (Tcp29): A LuxR-type transcriptional activator. While its direct targets are less defined, genetic inactivation abolishes teicoplanin production, confirming its essential role [9] [10].

  • Environmental Sensing:A two-component system (Tcp6/Tcp7) likely senses nutrient status or cell density, transducing signals to modulate tei15/16* expression [4] [5].

  • Resistance-Linked Regulation:The vanHAX homologs (tcp2–4) confer self-resistance by remodeling cell wall precursors to reduce teicoplanin binding. Their co-localization within the biosynthetic cluster ensures simultaneous expression with antibiotic production machinery [5] [9].

Table 3: Regulatory Genes Controlling Teicoplanin Biosynthesis

Regulatory GeneProtein FamilyFunctionEffect of Overexpression
tei15* (tcp28)SARP (StrR-like)Master activator; binds NRPS/tailoring gene promoters↑ Teicoplanin yield (3–4 g/L vs. 0.1 g/L)
tei16* (tcp29)LuxREssential activator; putative quorum-sensing link↑ Teicoplanin yield (1 g/L)
tcp6/tcp7Two-component systemSensor kinase/response regulator; modulates cluster expressionInactivation reduces yield

Genetic engineering of Tei15 or Tei16* expression (e.g., via strong promoters like* actp or moeE5p) enhances teicoplanin A2-3 titers by >30-fold, demonstrating their bottleneck role in biosynthesis [9] [10].

Properties

Product Name

Teicoplanin A2-3

IUPAC Name

(1S,2R,19R,22R,34S,37R,40R,52R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid

Molecular Formula

C88H97Cl2N9O33

Molecular Weight

1879.7 g/mol

InChI

InChI=1S/C88H97Cl2N9O33/c1-3-4-5-6-7-8-9-10-60(108)94-68-74(113)71(110)58(32-101)129-87(68)132-78-55-26-40-27-56(78)126-52-18-14-38(24-47(52)90)77(131-86-67(92-34(2)103)73(112)70(109)57(31-100)128-86)69-84(121)98-66(85(122)123)45-29-42(105)30-54(127-88-76(115)75(114)72(111)59(33-102)130-88)61(45)44-23-37(13-15-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-21-41(104)28-43(22-39)124-53-25-36(12-16-50(53)107)62(91)80(117)93-48(79(116)95-64)20-35-11-17-51(125-55)46(89)19-35/h11-19,21-30,48,57-59,62-77,86-88,100-102,104-107,109-115H,3-10,20,31-33,91H2,1-2H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123)/t48-,57-,58-,59-,62-,63-,64+,65-,66-,67-,68-,69+,70-,71-,72-,73-,74-,75+,76+,77-,86+,87+,88+/m1/s1

InChI Key

BJNLLBUOHPVGFT-QRZIFLFXSA-N

SMILES

CCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O

Canonical SMILES

CCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O

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